molecular formula C8H6O2S B6264157 methyl 5-ethynylthiophene-3-carboxylate CAS No. 216444-07-4

methyl 5-ethynylthiophene-3-carboxylate

Cat. No. B6264157
CAS RN: 216444-07-4
M. Wt: 166.2
InChI Key:
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Description

Methyl 5-ethynylthiophene-3-carboxylate (MEC) is an organic compound with a thiophene ring and an ethynyl group. It is a versatile and useful compound due to its unique chemical structure, which makes it suitable for a variety of applications in the fields of organic synthesis and materials science. MEC has been used in a wide range of applications, including the synthesis of organic molecules, the fabrication of organic electronics, and the development of novel materials.

Mechanism of Action

The mechanism of action of methyl 5-ethynylthiophene-3-carboxylate is not fully understood. However, it is believed that the ethynyl group in this compound is responsible for its reactivity. The ethynyl group is highly reactive and can easily form covalent bonds with other molecules. This allows this compound to be used in a variety of reactions, including the synthesis of organic molecules and the fabrication of organic electronics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can interact with proteins in the body, which could potentially lead to changes in biochemical and physiological processes. In addition, this compound has been shown to be toxic to certain types of cells, suggesting that it could have adverse effects on the body if it is not used properly.

Advantages and Limitations for Lab Experiments

Methyl 5-ethynylthiophene-3-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of reactions. In addition, this compound is relatively stable, which makes it suitable for long-term storage. However, this compound is also toxic and can be hazardous if not handled properly. Therefore, it is important to take safety precautions when handling this compound in the laboratory.

Future Directions

There are several potential future directions for the use of methyl 5-ethynylthiophene-3-carboxylate. One potential direction is the development of novel materials and devices based on this compound. For example, this compound could be used to create organic semiconductors, organic photodetectors, and organic solar cells. In addition, this compound could be used to synthesize a variety of compounds, such as polymers, dyes, and pharmaceuticals. Finally, this compound could be used in biomedical applications, such as drug delivery and tissue engineering.

Synthesis Methods

Methyl 5-ethynylthiophene-3-carboxylate can be synthesized using a variety of methods. The most common method is the Grignard reaction, which involves the reaction of ethynylmagnesium bromide with thiophene-3-carboxylic acid. This reaction produces this compound in high yields and is relatively simple to perform. Other methods of synthesis include the Wittig reaction, the Stille reaction, and the Sonogashira reaction.

Scientific Research Applications

Methyl 5-ethynylthiophene-3-carboxylate has been used in a variety of scientific research applications, including the synthesis of organic molecules, the fabrication of organic electronics, and the development of novel materials. In organic synthesis, this compound has been used to synthesize a variety of compounds, including polymers, dyes, and pharmaceuticals. In materials science, this compound has been used to create organic semiconductors, organic photodetectors, and organic solar cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-ethynylthiophene-3-carboxylate involves the reaction of 5-ethynylthiophene-3-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "5-ethynylthiophene-3-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 5-ethynylthiophene-3-carboxylic acid to a round-bottom flask", "Add methanol to the flask", "Add a catalyst to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum" ] }

CAS RN

216444-07-4

Molecular Formula

C8H6O2S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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